molecular formula C11H15N3O B7457237 2-cyclopent-2-en-1-yl-N-(1-methylpyrazol-3-yl)acetamide

2-cyclopent-2-en-1-yl-N-(1-methylpyrazol-3-yl)acetamide

Katalognummer B7457237
Molekulargewicht: 205.26 g/mol
InChI-Schlüssel: QIWNRBJZVPWNSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-cyclopent-2-en-1-yl-N-(1-methylpyrazol-3-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. It is commonly referred to as CPMA and belongs to the class of pyrazole-based compounds.

Wirkmechanismus

The exact mechanism of action of CPMA is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the production of pro-inflammatory cytokines and modulating the activity of enzymes involved in the biosynthesis of prostaglandins. CPMA has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular defense mechanisms.
Biochemical and Physiological Effects:
CPMA has been shown to exhibit several biochemical and physiological effects. It has been demonstrated to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). CPMA has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins. Additionally, CPMA has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Vorteile Und Einschränkungen Für Laborexperimente

CPMA has several advantages as a chemical compound for laboratory experiments. It is stable under a wide range of conditions and can be easily synthesized using standard laboratory techniques. However, CPMA has some limitations as well. It is relatively insoluble in water, which can make it difficult to administer in vivo. Additionally, CPMA has a relatively short half-life, which can limit its effectiveness in certain applications.

Zukünftige Richtungen

There are several future directions for research on CPMA. One potential area of investigation is the development of novel analogs of CPMA that exhibit improved pharmacological properties. Another potential direction is the investigation of CPMA's potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to fully elucidate the mechanism of action of CPMA and to determine its potential applications in other areas of medicinal chemistry.

Synthesemethoden

CPMA can be synthesized using a multistep reaction process that involves the condensation of 1-methylpyrazole-3-carboxylic acid with cyclopentenone. The resulting product is then subjected to amidation reaction with N,N-dimethylacetamide (DMA) in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield CPMA.

Wissenschaftliche Forschungsanwendungen

CPMA has been the focus of several scientific studies due to its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor activities. CPMA has also been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.

Eigenschaften

IUPAC Name

2-cyclopent-2-en-1-yl-N-(1-methylpyrazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-14-7-6-10(13-14)12-11(15)8-9-4-2-3-5-9/h2,4,6-7,9H,3,5,8H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWNRBJZVPWNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NC(=O)CC2CCC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.